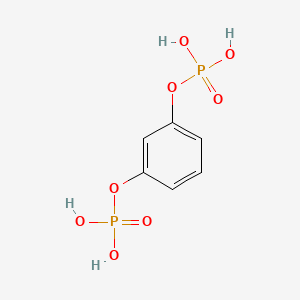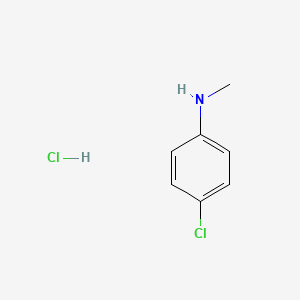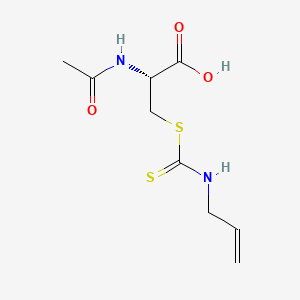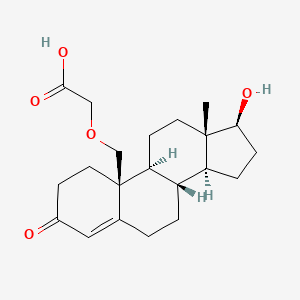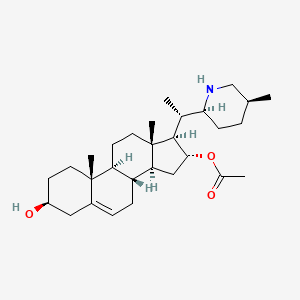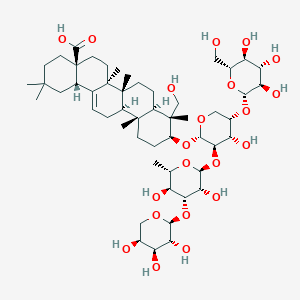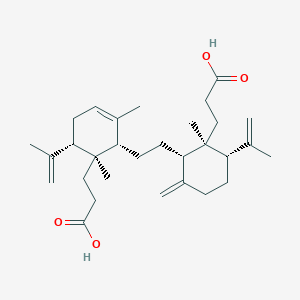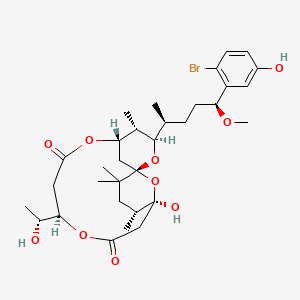![molecular formula C22H31NO3 B1259636 (5S,7R,8R,9S,10S,13R,16S)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one](/img/structure/B1259636.png)
(5S,7R,8R,9S,10S,13R,16S)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bullatine G involves multiple steps, starting from naturally occurring precursors found in Aconitum species. The reaction conditions typically involve the use of methanol (MeOH) and various acids to form different salts of the compound, such as hydrochloride, hydrobromide, and perchlorate .
Industrial Production Methods
Industrial production of Bullatine G is generally based on the extraction from Aconitum plants. The extraction process involves solvent extraction followed by purification steps to isolate the compound in its pure form .
化学反应分析
Types of Reactions
Bullatine G undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert Bullatine G into its oxidized forms.
Reduction: Reduction reactions are used to convert Bullatine G into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in Bullatine G with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of Bullatine G, which have different pharmacological properties .
科学研究应用
Bullatine G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties of diterpenoid alkaloids.
Biology: Investigated for its effects on various biological systems, including its psychotropic and antiarrhythmic activities.
Medicine: Explored for its potential therapeutic applications in treating arrhythmias and other cardiovascular conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control
作用机制
The mechanism of action of Bullatine G involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of ion channels and receptors in the nervous system, leading to its pronounced psychotropic and antiarrhythmic activities . The compound’s molecular targets include GABA receptors and other ion channels involved in neurotransmission .
相似化合物的比较
Bullatine G is unique among diterpenoid alkaloids due to its specific pharmacological properties. Similar compounds include:
Aconitine: Another diterpenoid alkaloid with potent neurotoxic and cardiotoxic effects.
Mesaconitine: Known for its analgesic and anti-inflammatory properties.
Hypaconitine: Exhibits similar toxicological profiles but with different potency levels.
Bullatine G stands out due to its high antiarrhythmic activity and pronounced psychotropic effects, making it a valuable compound for scientific research and potential therapeutic applications .
属性
分子式 |
C22H31NO3 |
|---|---|
分子量 |
357.5 g/mol |
IUPAC 名称 |
(5S,7R,8R,9S,10S,13R,16S)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one |
InChI |
InChI=1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3/t12-,13+,15?,16?,17-,18-,19+,20-,21-,22?/m0/s1 |
InChI 键 |
CBOSLVQFGANWTL-BZWMWSCFSA-N |
手性 SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]1[C@@H](CC23)[C@]56C4CC(=O)[C@@H](C5)C(=C)[C@H]6O)O)C |
规范 SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C |
Pictograms |
Acute Toxic |
同义词 |
songorine songorine hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



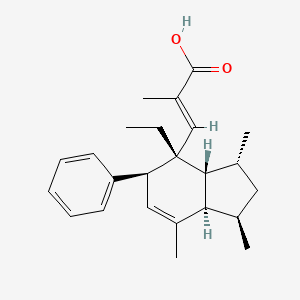
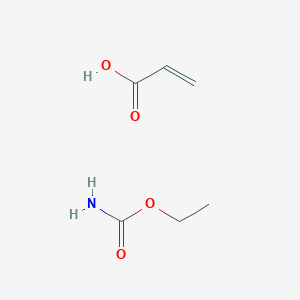
![[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-4H-oxadiazol-3-ium-5-ylidene]azanide](/img/structure/B1259558.png)
